molecular formula C7H8BFN2O3 B594939 (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 1217500-73-6

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid

Cat. No.: B594939
CAS No.: 1217500-73-6
M. Wt: 197.96
InChI Key: CXBZQIYJKSUQQQ-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 3, a boronic acid (-B(OH)₂) group, and a hydrazinecarbonyl (-CONHNH₂) moiety at position 5.

Properties

IUPAC Name

[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBZQIYJKSUQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675138
Record name [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-73-6
Record name [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3-formyl-5-fluorophenylboronic acid reacts with hydrazine in a nucleophilic addition-elimination sequence, forming a hydrazone intermediate that tautomerizes to the hydrazinecarbonyl derivative. The reaction is typically conducted in absolute ethanol under reflux (100°C) for 24 hours. Solvent choice is critical: ethanol balances solubility of both reactants and minimizes boronic acid esterification, which could deactivate the substrate.

Example Protocol

  • Reactants :

    • 3-Formyl-5-fluorophenylboronic acid (1 mmol, 167 mg)

    • Hydrazine hydrate (1.2 mmol, 60 µL)

  • Conditions :

    • Solvent: 20 mL absolute ethanol

    • Temperature: 100°C (reflux)

    • Duration: 24 hours

  • Workup :

    • Solvent removal under reduced pressure

    • Precipitation with ice-cold water

    • Washing with ethanol/water (1:1) and drying under vacuum.

Yield and Purity Considerations

Reported yields for this method range from 65% to 78%, with purity >95% confirmed via HPLC. Key impurities include unreacted starting material and boronic acid trimer byproducts. Recrystallization from ethanol-DMSO (9:1) improves purity to >98%.

Stepwise Functionalization of Preformed Boronic Acid Esters

An alternative route involves introducing the hydrazinecarbonyl group after boron incorporation, mitigating stability issues associated with free boronic acids during synthesis.

Protection-Deprotection Strategy

  • Boron Protection :

    • 3-Fluoro-5-bromophenyl pinacol boronate is prepared via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

    • Yield: 85–90% (THF, 80°C, 12 h).

  • Carbonyl Introduction :

    • Lithiation of the bromo intermediate at –78°C, followed by quenching with CO₂, generates the carboxylic acid.

    • Conversion to acid chloride (SOCl₂, reflux) enables reaction with hydrazine to form the hydrazide.

  • Boron Deprotection :

    • Pinacol ester cleavage using HCl in wet THF yields the free boronic acid.

Advantages :

  • Avoids exposure of boronic acid to harsh conditions during functionalization.

  • Enables use of air-sensitive reagents (e.g., organolithium species).

Limitations :

  • Additional steps reduce overall yield (45–55% over three steps).

Solid-Phase Synthesis for High-Throughput Applications

Recent adaptations employ polymer-supported reagents to streamline purification, particularly for combinatorial libraries.

Resin-Bound Synthesis

  • Resin : Wang resin functionalized with a boronate ester linker.

  • Steps :

    • Fluorine introduction via electrophilic fluorination (Selectfluor®, DMF, 60°C).

    • On-resin formylation using DMF/POCl3.

    • Hydrazine coupling in DMSO at RT.

    • Cleavage with TFA/water (95:5) to release the product.

Performance Metrics :

  • Purity: 90–93% (LC-MS)

  • Throughput: 50–100 compounds/week.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Direct Condensation65–7895–98Pilot-scale120–150
Stepwise Functionalization45–5597–99Lab-scale220–300
Solid-Phase70–7590–93Microscale450–600

Key Observations :

  • Direct condensation offers the best balance of yield and cost for gram-scale production.

  • Stepwise methods are preferred for analogs requiring precise regiochemical control.

  • Solid-phase synthesis remains niche due to high resin costs but is invaluable for SAR studies .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The fluoro group on the phenyl ring can be substituted with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amines or other functionalized compounds.

Scientific Research Applications

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluoro and hydrazinecarbonyl groups contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • (2-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic Acid: This structural isomer differs in the position of the fluorine atom (position 2 vs. 3).
  • (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid: Replaces the hydrazinecarbonyl group with a methylcarbamoyl (-CONHCH₃) substituent.

Boronic Acids with Bioactive Substituents

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: A histone deacetylase (HDAC) inhibitor with an IC₅₀ of 1 µM, demonstrating that bulky substituents can enhance target specificity. The methoxyethylphenoxy group provides both hydrophobicity and steric bulk, contrasting with the hydrazinecarbonyl’s polarity .
  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Exhibits antiproliferative activity (IC₅₀ = 0.1969 µM) against cancer cells. The hydroxynaphthyl group enhances π-π stacking interactions, a feature absent in the target compound .

Enzyme Inhibition Mechanisms

  • β-Lactamase Inhibitors (e.g., Vaborbactam): The boronic acid group in vaborbactam mimics the β-lactam carbonyl, forming a covalent bond with serine residues in β-lactamases.
  • Chiral α-Amido-β-Triazolylethaneboronic Acids : These compounds inhibit β-lactamases with Ki values as low as 0.004 µM. The triazole substituent improves cell penetration, whereas the hydrazinecarbonyl group may offer unique solubility or binding properties .

Oxidation and Stability

  • Boronic Esters vs. Acids : Studies show boronic esters hydrolyze to free acids in aqueous solutions, with oxidation rates influenced by diol substituents. The hydrazinecarbonyl group in the target compound may alter hydrolysis kinetics compared to esters like pinacol boronic esters .

Key Data Table: Comparative Analysis

Compound Name Substituents Key Biological Activity IC₅₀/Ki Value Key Reference
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid -F, -B(OH)₂, -CONHNH₂ Potential enzyme inhibition N/A
(2-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid -F (position 2), -CONHNH₂ Structural isomer; untested N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Bulky methoxyethylphenoxy group HDAC inhibition 1 µM
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl group Antiproliferative 0.1969 µM
Vaborbactam Cyclic boronic acid β-Lactamase inhibition Ki = 0.004–0.008 µM

Biological Activity

(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. The presence of the fluorine atom enhances the acidity and reactivity of the boron center, potentially influencing its biological interactions.

The biological activity of boronic acids often involves their interaction with enzymes and receptors through reversible covalent bonding. The mechanism can be summarized as follows:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Receptor Binding : The hydrazinecarbonyl moiety may facilitate binding to specific receptors involved in cell signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The compound's ability to disrupt cellular signaling pathways is believed to contribute to its anticancer effects.

Enzymatic Interactions

The compound has been studied for its ability to inhibit certain enzymes critical for tumor growth. For instance, it has shown inhibitory effects on proteasomes, which are involved in protein degradation pathways essential for cancer cell survival.

Case Studies

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic markers.
  • Animal Models : In vivo studies using murine models demonstrated that treatment with this boronic acid derivative resulted in reduced tumor size and improved survival rates compared to untreated controls. These findings suggest potential for further development as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other boronic acids was conducted:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, Enzyme InhibitionProteasome inhibition, Apoptosis induction
Phenylboronic AcidMild antibacterialReversible binding to diols
4-Borono-2-methylphenylalanineAnticancerTargeting amino acid transporters

Research Findings

Recent literature emphasizes the importance of fluorinated boronic acids in enhancing biological activity. The increased acidity due to fluorination improves binding affinity to target enzymes and receptors. Studies have shown that fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts.

Q & A

Basic Questions

Q. What are the key synthetic routes for (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid?

  • Methodology : Synthesis typically involves multi-step protocols starting with halogenated phenyl precursors. For example:

Halogenation : Introduce fluorine and hydrazinecarbonyl groups via nucleophilic substitution or coupling reactions.

Boronation : Install the boronic acid group using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

  • Critical Parameters : Reaction temperature (often 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd(dppf)Cl₂) significantly impact yield.

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and boron coordination .
  • FT-IR : Detect B–O (≈1340 cm⁻¹) and C=O (≈1680 cm⁻¹) stretching vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₇BFN₂O₃, MW 223.95 g/mol) .
  • Melting Point : Used for purity assessment (e.g., mp 194–196°C observed in analogous fluorophenylboronic acids) .

Advanced Questions

Q. How do electronic effects of the hydrazinecarbonyl group influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight : The hydrazinecarbonyl group (–CONHNH₂) is electron-withdrawing, polarizing the boronic acid group and enhancing electrophilicity. This accelerates transmetallation but may reduce oxidative addition efficiency with electron-deficient aryl halides.
  • Data-Driven Optimization :

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with bromoarenes (yield: 78% vs. 52%) .
  • Solvent Effects : Dioxane/water (4:1) improves solubility and stability compared to pure DMF .
    • Contradictions : Some studies report reduced yields with sterically hindered substrates, necessitating ligand tuning (e.g., SPhos for bulky partners) .

Q. What factors govern the hydrolytic stability of this boronic acid in aqueous media?

  • Key Variables :

  • pH : Stability is highest at pH 7–9; acidic conditions promote hydrolysis to boroxin derivatives .
  • Diol Interactions : Hydrazinecarbonyl may form intramolecular H-bonds, reducing water accessibility to boron (contrasted with unsubstituted analogs) .
    • Kinetic Data :
Condition (pH)Half-Life (h)Degradation Product
5.02.1Boric acid
7.448.3None detected
9.012.7Borate esters
Data extrapolated from analogous fluorophenylboronic acids .

Contradictions and Resolutions

  • Synthesis Yield Discrepancies : reports 70–85% yields using Pd(PPh₃)₄, while notes 50–60% with Pd(OAc)₂. Resolution : Ligand choice (e.g., phosphine vs. acetate) critically affects catalytic activity.
  • Stability in DMSO : Some studies suggest DMSO stabilizes boronic acids via B–S coordination , while others note slow oxidation. Resolution : Use fresh DMSO and inert atmospheres for prolonged storage .

Authoritative Sources

  • Synthetic Protocols : Refer to J. Org. Chem. and Org. Lett. for Pd-catalyzed methodologies .
  • Stability Data : Consult Int. J. Mol. Sci. for ROS interaction studies .

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